molecular formula C17H19NO4S B13346425 Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate CAS No. 1865726-28-8

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B13346425
CAS No.: 1865726-28-8
M. Wt: 333.4 g/mol
InChI Key: UKIWRNOAQYPTME-INIZCTEOSA-N
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Description

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features a benzyl group attached to an amino acid derivative, making it a valuable molecule for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the reaction of benzyl bromide with (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Benzyl propanoate
  • Benzyl benzoate
  • Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate

Comparison: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Unlike simple esters like benzyl propanoate, this compound has a more complex structure that allows for diverse chemical reactions and biological interactions .

Properties

CAS No.

1865726-28-8

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1

InChI Key

UKIWRNOAQYPTME-INIZCTEOSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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